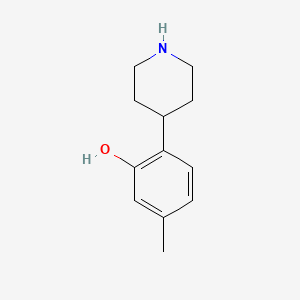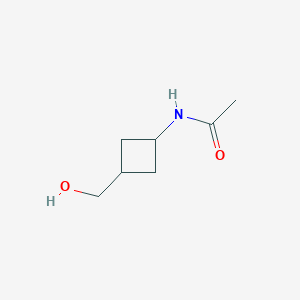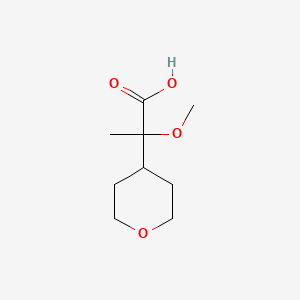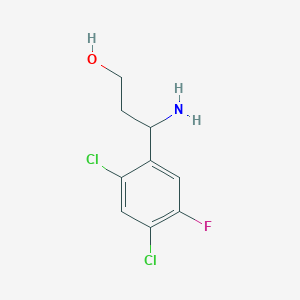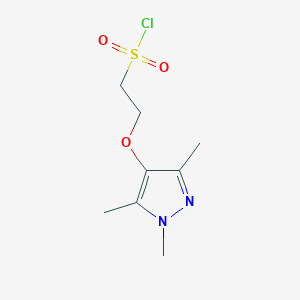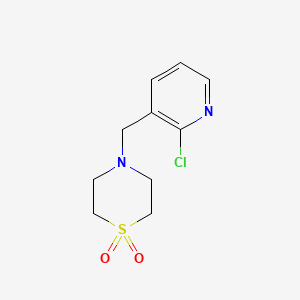
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a chloropyridine moiety attached to a thiomorpholine ring, which is further oxidized to form a 1,1-dioxide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide typically involves the reaction of 2-chloropyridine with thiomorpholine under specific conditions. The reaction is often carried out in the presence of an oxidizing agent to achieve the 1,1-dioxide form. Common reagents used in the synthesis include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents. The reaction conditions usually involve moderate temperatures and controlled pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and efficiency, often incorporating continuous flow techniques and advanced purification methods to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide form back to the thiomorpholine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2,3-Dichloropyridin-4-yl)(thiomorpholino)methanone: Similar structure with dichloro substitution.
6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide: Contains a thiazine ring with similar functional groups.
Uniqueness
4-((2-Chloropyridin-3-yl)methyl)thiomorpholine 1,1-dioxide is unique due to its specific combination of a chloropyridine moiety and a thiomorpholine ring with a 1,1-dioxide structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1249769-71-8 |
|---|---|
Fórmula molecular |
C10H13ClN2O2S |
Peso molecular |
260.74 g/mol |
Nombre IUPAC |
4-[(2-chloropyridin-3-yl)methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C10H13ClN2O2S/c11-10-9(2-1-3-12-10)8-13-4-6-16(14,15)7-5-13/h1-3H,4-8H2 |
Clave InChI |
OJRREINROVPQQC-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1CC2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


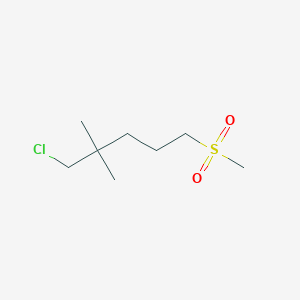

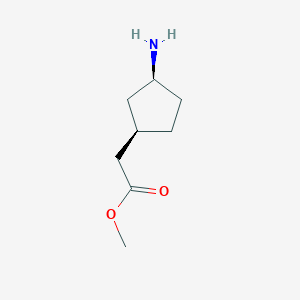
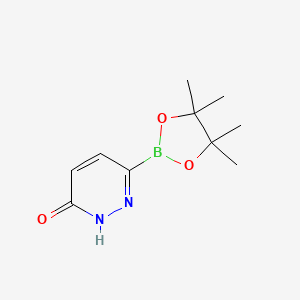
![7-Azabicyclo[2.2.1]heptane-1-acetonitrile](/img/structure/B13632422.png)



